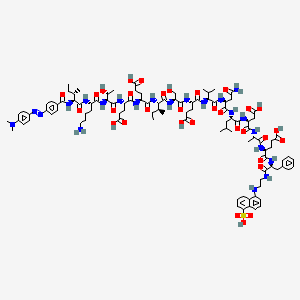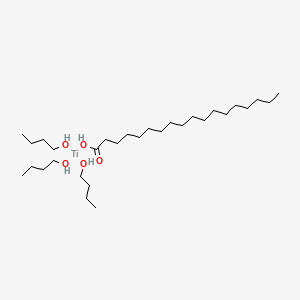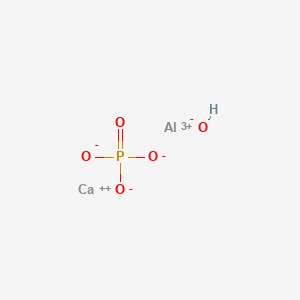
Aluminum calcium hydroxide phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum calcium hydroxide phosphate is a compound that combines aluminum, calcium, hydroxide, and phosphate ions This compound is known for its potential applications in various fields, including biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum calcium hydroxide phosphate can be synthesized through various methods. One common method involves the reaction of aluminum hydroxide, calcium hydroxide, and phosphoric acid. The reaction typically takes place under controlled conditions, such as maintaining a specific pH and temperature. For instance, a typical preparation process involves adding 60% phosphoric acid to a reactor, heating it to 88°C, and then adding aluminum hydroxide under stirring. The endpoint pH values are controlled, and the reaction is continued until completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction conditions. The use of buffers to maintain constant pH during the reaction is crucial for producing high-quality compounds. Industrial methods may also involve the use of specific aluminum and calcium sources to optimize the properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Aluminum calcium hydroxide phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between reactants.
Substitution: This type of reaction involves the replacement of one atom or group of atoms with another.
Precipitation: This reaction results in the formation of a solid from a solution.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphoric acid, aluminum hydroxide, and calcium hydroxide. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various aluminum and calcium phosphates, which can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
Aluminum calcium hydroxide phosphate has a wide range of scientific research applications:
Biology and Medicine: It is used in the development of bone cements and other medical materials due to its biocompatibility and mechanical properties.
Chemistry: The compound is studied for its potential use as a catalyst and in other chemical processes.
Industry: It is used in the production of various industrial materials, including ceramics and coatings.
Mechanism of Action
The mechanism of action of aluminum calcium hydroxide phosphate involves its interaction with biological and chemical systems. In biological applications, the compound can promote the formation of hydroxyapatite, a key component of bone, by providing a source of calcium and phosphate ions. This process involves the release of calcium and phosphate ions, which then precipitate to form hydroxyapatite on the surface of the compound .
Comparison with Similar Compounds
Similar Compounds
Calcium Phosphate: Known for its use in bone cements and medical applications.
Aluminum Phosphate: Used as a catalyst and in various industrial applications.
Calcium Hydroxide: Commonly used in construction and industrial processes.
Uniqueness
Aluminum calcium hydroxide phosphate is unique due to its combination of aluminum, calcium, and phosphate ions, which provides it with distinct properties that are not found in other similar compounds. Its ability to promote the formation of hydroxyapatite makes it particularly valuable in medical and biological applications .
Properties
CAS No. |
191427-79-9 |
|---|---|
Molecular Formula |
AlCaHO5P+ |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
aluminum;calcium;hydroxide;phosphate |
InChI |
InChI=1S/Al.Ca.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q+3;+2;;/p-4 |
InChI Key |
MTTJZYYPFQYKNL-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Al+3].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
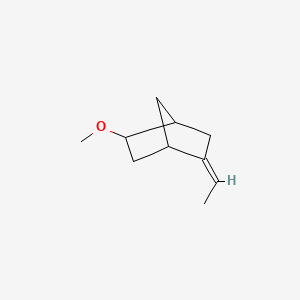
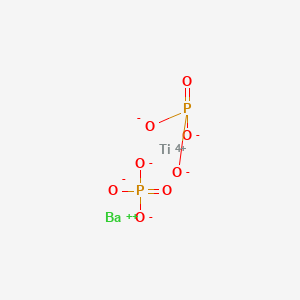
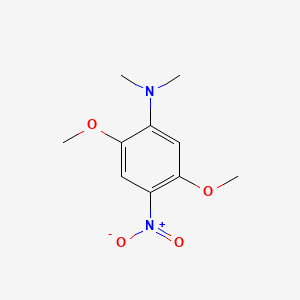

![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
